molecular formula C16H13Cl2N5O B2866038 5-amino-1-(4-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899736-27-7

5-amino-1-(4-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2866038
CAS No.: 899736-27-7
M. Wt: 362.21
InChI Key: OXWIGZQTUONAIY-UHFFFAOYSA-N
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Description

5-Amino-1-(4-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms, and is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(4-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole core. One common method is the Huisgen cycloaddition click chemistry reaction, which involves the reaction of an azide with an alkyne to form the triazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a biological probe or pharmacophore due to its ability to interact with various biological targets.

Medicine: The compound has been studied for its antimicrobial and anticancer properties . It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals and dyes due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 5-amino-1-(4-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

  • 5-Amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

  • 5-Amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

  • 4-Amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-3-carboxamide

Uniqueness: The uniqueness of 5-amino-1-(4-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern on the triazole ring, which can influence its biological activity and chemical reactivity compared to similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

5-amino-N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5O/c17-11-3-1-10(2-4-11)9-23-15(19)14(21-22-23)16(24)20-13-7-5-12(18)6-8-13/h1-8H,9,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWIGZQTUONAIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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